L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride
Overview
Description
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride, also known as L-CHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. L-CHA is a derivative of L-leucine and has been synthesized using different methods.
Scientific Research Applications
- Specific Scientific Field : Clinical Chemistry
- Summary of the Application : L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is used as a substrate for determining the activity of microsomal aminopeptidase in serum . This application is important in the field of clinical chemistry, as it allows for the measurement of this specific enzyme activity in serum samples .
- Methods of Application or Experimental Procedures : The method involves the use of L-Leucine 3-carboxy-4-hydroxyanilide as a substrate, p-xylenol as a coupler, and sodium metaperiodate as an oxidizing reagent . The colored substance formed by the oxidative condensation between p-xylenol and 5-aminosalicylic acid absorbs maximally at 635 nm, and can be directly measured in serum .
properties
IUPAC Name |
5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2-hydroxybenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-7(2)5-10(14)12(17)15-8-3-4-11(16)9(6-8)13(18)19;/h3-4,6-7,10,16H,5,14H2,1-2H3,(H,15,17)(H,18,19);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVJWFHAORBGDY-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585210 | |
Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride | |
CAS RN |
73801-31-7 | |
Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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